molecular formula C10H10N4O2 B1393687 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole CAS No. 1276538-19-2

4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

Cat. No.: B1393687
CAS No.: 1276538-19-2
M. Wt: 218.21 g/mol
InChI Key: NSFJULHTFQSZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of an ethyl group at the 4-position and a nitrophenyl group at the 1-position of the triazole ring. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:

    Preparation of Azide: The azide precursor can be synthesized by reacting 4-nitroaniline with sodium nitrite and hydrochloric acid to form 4-nitrophenyl azide.

    Preparation of Alkyne: The alkyne precursor, 4-ethyl-1-alkyne, can be synthesized through various methods, including the alkylation of terminal alkynes.

    Cycloaddition Reaction: The azide and alkyne are then subjected to the Huisgen cycloaddition reaction in the presence of a copper(I) catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-ethyl-1-(4-aminophenyl)-1H-1,2,3-triazole.

    Substitution: Various substituted triazoles depending on the nucleophile used.

    Oxidation: 4-carboxy-1-(4-nitrophenyl)-1H-1,2,3-triazole.

Scientific Research Applications

4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components. The triazole ring can also bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-1-(4-aminophenyl)-1H-1,2,3-triazole: Similar structure but with an amino group instead of a nitro group.

    4-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-nitrophenyl)-1H-1,2,3-triazole: Lacks the ethyl group.

Uniqueness

4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole is unique due to the presence of both the ethyl and nitrophenyl groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

4-ethyl-1-(4-nitrophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-2-8-7-13(12-11-8)9-3-5-10(6-4-9)14(15)16/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFJULHTFQSZNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(N=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole
Reactant of Route 3
Reactant of Route 3
4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole
Reactant of Route 4
Reactant of Route 4
4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole
Reactant of Route 5
Reactant of Route 5
4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole
Reactant of Route 6
Reactant of Route 6
4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.